Ro 10-5824 dihydrochloride
CAS No.: 189744-94-3
Cat. No.: VC0004486
Molecular Formula: C17H22Cl2N4
Molecular Weight: 353.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 189744-94-3 |
---|---|
Molecular Formula | C17H22Cl2N4 |
Molecular Weight | 353.3 g/mol |
IUPAC Name | 2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H |
Standard InChI Key | UZHMRJRDYCRKIZ-UHFFFAOYSA-N |
SMILES | CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES | CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl |
Chemical and Pharmacological Properties
Molecular Structure and Physicochemical Characteristics
Ro 10-5824 dihydrochloride, systematically named 2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine dihydrochloride, features a pyrimidine core linked to a phenyl-substituted dihydropyridine moiety. Its structural configuration enables selective interaction with D4 receptors, as evidenced by molecular docking studies . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 353.29 g/mol |
CAS Number | 189744-94-3 |
Purity | ≥99% |
Solubility | Soluble in aqueous buffers |
The compound’s dihydrochloride salt form enhances stability and bioavailability, making it suitable for in vitro and in vivo applications .
Mechanism of Action
Receptor Selectivity and Binding Kinetics
Ro 10-5824 acts as a partial agonist at D4 receptors, exhibiting a of in competitive binding assays . Its selectivity profile is marked by:
-
250-fold selectivity over dopamine D3 receptors
This specificity minimizes off-target effects, a critical advantage in neuropharmacological research. Functional assays using -GTPγS binding revealed an of , with a maximal induction of above basal activity, confirming its partial agonist efficacy .
Signaling Pathways
D4 receptors are G-coupled receptors that inhibit adenylate cyclase, reducing intracellular cAMP levels. Ro 10-5824’s partial agonism modulates this pathway, influencing downstream effectors such as protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) . These interactions may underlie its cognitive-enhancing properties.
In Vitro and In Vivo Effects
In Vitro Pharmacodynamics
In cell-based assays, Ro 10-5824 enhances -GTPγS binding by 36% at saturating concentrations, indicative of moderate receptor activation . This partial efficacy differentiates it from full agonists like PD 168077, which elicit stronger responses but with reduced therapeutic windows.
Comparative Pharmacological Profile
Selectivity Against Reference Compounds
Compound | Primary Target | Activity | Selectivity Over D4R |
---|---|---|---|
Ro 10-5824 | D4R | Partial Agonist | >1,000-fold (D1, D2, D5) |
PD 168077 | D4R | Full Agonist | ~100-fold (D2) |
L-745,870 | D4R | Antagonist | ~500-fold (D3) |
Ro 10-5824’s unique partial agonism and selectivity make it preferable for studies requiring precise D4R modulation without confounding receptor interactions .
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